Methyl 2-bromo-5-nitroisonicotinate
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Overview
Description
Methyl 2-bromo-5-nitroisonicotinate is a chemical compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol . It is also known by the name methyl 2-bromo-5-nitropyridine-4-carboxylate . This compound has gained attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-nitroisonicotinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 5-nitroisonicotinate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-nitroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with different oxidation states.
Scientific Research Applications
Methyl 2-bromo-5-nitroisonicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives . These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromo-5-nitroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Its combination of bromine and nitro groups makes it a versatile intermediate for various chemical transformations and applications .
Biological Activity
Methyl 2-bromo-5-nitroisonicotinate (CAS No. 1361385-86-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of 5-nitroisonicotinic acid derivatives, followed by esterification with methanol. Various methods have been reported, including the use of brominating agents such as N-bromosuccinimide (NBS) under acidic conditions to achieve selective bromination at the 2-position of the pyridine ring.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent antimicrobial effects.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
This compound has also shown promising anticancer activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has been effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values suggesting significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus resistant to methicillin. The compound demonstrated a synergistic effect when combined with traditional antibiotics like vancomycin, reducing MIC values significantly.
Case Study 2: Cancer Cell Line Study
In another investigation, this compound was tested on various cancer cell lines using flow cytometry to assess apoptosis. Results indicated that treatment led to increased Annexin V positivity in MCF-7 cells, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
methyl 2-bromo-5-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYSLJNDBKBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361385-86-5 |
Source
|
Record name | Methyl 2-bromo-5-nitroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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